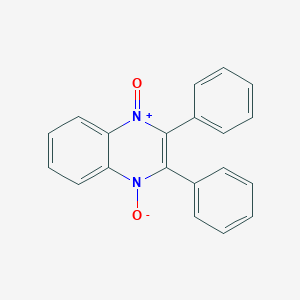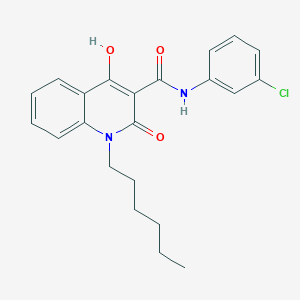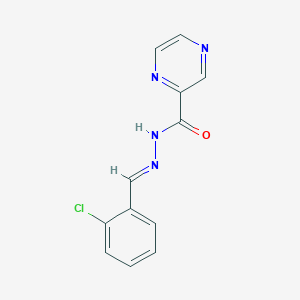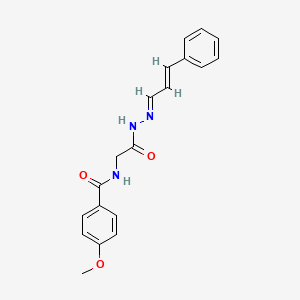
2,3-Diphenylquinoxaline 1,4-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diphenylquinoxaline 1,4-dioxide is an organic compound with the molecular formula C20H14N2O2. It belongs to the class of quinoxaline derivatives, which are known for their diverse pharmacological and industrial applications. This compound is characterized by the presence of two phenyl groups attached to the quinoxaline ring, along with two oxygen atoms at the 1 and 4 positions, forming a dioxide structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenylquinoxaline 1,4-dioxide typically involves the condensation of benzil with o-phenylenediamine in the presence of an oxidizing agent. One common method is as follows :
Reactants: Benzil and o-phenylenediamine.
Solvent: Rectified spirit.
Conditions: The mixture is warmed in a water bath for 30 minutes, followed by the addition of water until slight cloudiness persists. The solution is then allowed to cool.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Diphenylquinoxaline 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the dioxide to the corresponding quinoxaline.
Substitution: Halogenation reactions can introduce halogen atoms into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Quinoxaline.
Substitution: Halogenated quinoxaline derivatives.
Applications De Recherche Scientifique
2,3-Diphenylquinoxaline 1,4-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mécanisme D'action
The mechanism of action of 2,3-Diphenylquinoxaline 1,4-dioxide involves its interaction with cellular components, leading to various biological effects. The compound can cause DNA damage, which is a key factor in its antimicrobial and anticancer activities. It also generates reactive oxygen species (ROS), leading to oxidative stress in cells .
Comparaison Avec Des Composés Similaires
2,3-Diphenylquinoxaline 1,4-dioxide can be compared with other quinoxaline derivatives such as:
Quinoxaline: Lacks the phenyl groups and dioxide structure, resulting in different chemical and biological properties.
2,3-Diphenylquinoxaline: Similar structure but without the dioxide groups, leading to different reactivity and applications.
Quinoxaline N-oxides: Similar in terms of the N-oxide functionality but may have different substituents and biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
5227-56-5 |
|---|---|
Formule moléculaire |
C20H14N2O2 |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
4-oxido-2,3-diphenylquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C20H14N2O2/c23-21-17-13-7-8-14-18(17)22(24)20(16-11-5-2-6-12-16)19(21)15-9-3-1-4-10-15/h1-14H |
Clé InChI |
NPTPZLXFFOWFIE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C([N+](=O)C3=CC=CC=C3N2[O-])C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,4-dichlorophenyl)-4-{[(E)-(4-ethylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998519.png)

![4-bromo-2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11998525.png)




![2-[(2-Chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B11998566.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11998576.png)

![1,4-Dioxaspiro[4.7]dodecane](/img/structure/B11998582.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998584.png)
![2-[(E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-6-(prop-2-en-1-yl)phenol](/img/structure/B11998588.png)
